Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole ring and incorporates a p-tolyl group. Its molecular structure is crucial for its biological activity as it allows interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[2,3-c][1,2,4]triazoles have shown effectiveness against various bacterial strains and fungi. In one study, synthesized compounds were tested against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) as low as 16 μg/mL for certain derivatives .
Compound | MIC against S. aureus | MIC against C. albicans |
---|---|---|
Dimethyl derivative 1 | 16 μg/mL | 32 μg/mL |
Dimethyl derivative 2 | 32 μg/mL | 64 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings significantly influence their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups demonstrated enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
Compound | IC50 (HepG2) |
---|---|
Dimethyl derivative A | 12.5 µg/mL |
Dimethyl derivative B | 28.4 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of similar thiazolo-triazole compounds have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and disruption of essential cellular pathways. For example:
- Antimicrobial Mechanism : The compound likely inhibits bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiazolo-triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. The most potent compounds exhibited low MIC values and were effective against resistant strains .
- Anticancer Evaluation : Another investigation into the anticancer properties of thiazolo-triazoles showed promising results against multiple cancer cell lines with minimal toxicity to normal cells. The SAR analysis highlighted the importance of specific substituents in enhancing cytotoxicity .
Properties
IUPAC Name |
dimethyl 5-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-4-6-14(7-5-13)18-11-33-22-25-26-23(27(18)22)34-12-19(28)24-17-9-15(20(29)31-2)8-16(10-17)21(30)32-3/h4-11H,12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGLDQIPDTCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.